(テトラヒドロ-2H-ピラン-2-イル)メチル 4-メチルベンゼンスルホネート

概要

説明

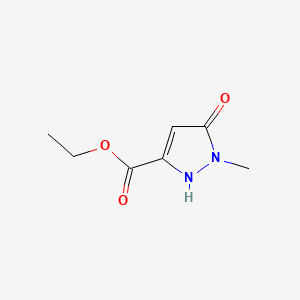

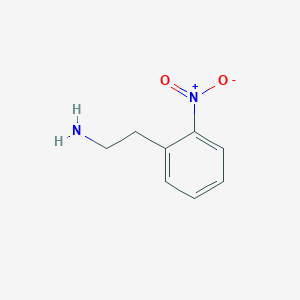

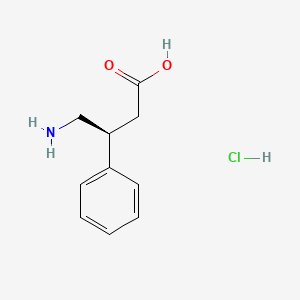

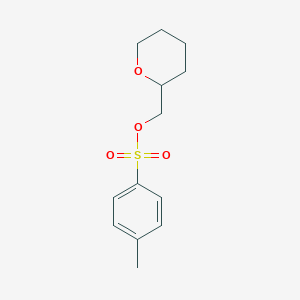

“(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 101691-65-0. It has a molecular weight of 270.35 and its IUPAC name is tetrahydro-2H-pyran-4-ylmethyl 4-methylbenzenesulfonate . It is stored at room temperature and is in solid form .

Synthesis Analysis

The synthesis of this compound involves the use of sodium iodide in acetone under reflux conditions . The reaction mixture is stirred for 4 hours, cooled to room temperature, and the precipitated solid is removed by filtration . The filtrate is then evaporated under reduced pressure .Molecular Structure Analysis

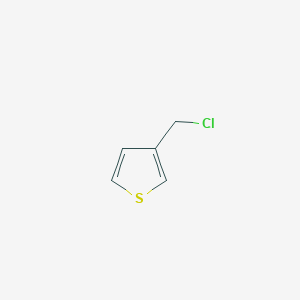

The InChI code for this compound is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . Its Log Po/w (iLOGP) is 2.68 .科学的研究の応用

以下は、入手可能な情報に基づいた「(テトラヒドロ-2H-ピラン-2-イル)メチル 4-メチルベンゼンスルホネート」の科学研究における応用に関する詳細な分析です。

潜在的なヒストン脱アセチル化酵素(HDAC)阻害剤の合成

この化合物は、エピジェネティックな調節の研究において重要であり、癌治療への応用を持つ、潜在的なHDAC阻害剤の合成に使用される可能性があります .

DNAにおける一本鎖切断(SSB)の検出

この化合物は、アルカリゲル電気泳動と組み合わせて使用した場合、DNA中のSSBの検出プロセスを改善することが報告されています .

プテリジノン様Toll様受容体7アゴニストの合成

これは、ウイルス性肝炎の経口治療に潜在的な用途を持つ、プテリジノン様Toll様受容体7アゴニストの同定と最適化における試薬として使用されます .

有機合成とファインケミカル

この化合物は、さまざまな有機合成の出発物質として役立ち、ファインケミカルの製造に使用されます .

医薬品用途

作用機序

The exact mechanism of action of TMBS is still being studied. However, it is believed that it binds to certain proteins and enzymes, which can then be used to activate or inhibit certain metabolic pathways. This binding can also be used to identify potential drug targets. Additionally, it has been suggested that TMBS can interact with certain receptors, which can lead to the activation or inhibition of certain cellular processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of TMBS are still being studied. However, it has been suggested that TMBS can affect the activity of certain enzymes, as well as the expression of certain genes. Additionally, it has been suggested that TMBS can affect the activity of certain hormones and neurotransmitters, as well as the activity of certain receptors.

実験室実験の利点と制限

TMBS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly versatile and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has low acute toxicity, making it safe to use in experiments. However, there are some limitations to using TMBS in laboratory experiments. For example, it is relatively expensive, and it has a relatively short shelf-life. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.

将来の方向性

There are a variety of potential future directions for research involving TMBS. For example, further research could be conducted to explore the biochemical and physiological effects of TMBS, as well as its potential therapeutic applications. Additionally, research could be conducted to explore the potential of using TMBS as a drug target identifier. Additionally, research could be conducted to explore the potential of using TMBS as a tool to study metabolic pathways and the effects of certain compounds on metabolic processes. Finally, research could be conducted to explore the potential of using TMBS in drug screening experiments.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

oxan-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBDZQRMEDQOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)